3-Ethylphenol 3-Ethylphenol 3-Ethylphenol belongs to the class of organic compounds known as 1-hydroxy-4-unsubstituted benzenoids. These are phenols that are unsubstituted at the 4-position. 3-Ethylphenol exists as a liquid, slightly soluble (in water), and a very weakly acidic compound (based on its pKa). 3-Ethylphenol has been primarily detected in feces. 3-Ethylphenol exists in all eukaryotes, ranging from yeast to humans. 3-Ethylphenol has a musty taste. 3-Ethylphenol is a potentially toxic compound.
3-Ethylphenol is a member of phenols.
Brand Name: Vulcanchem
CAS No.: 620-17-7
VCID: VC0516060
InChI: InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3
SMILES: CCC1=CC(=CC=C1)O
Molecular Formula: C8H10O
Molecular Weight: 122.16 g/mol

3-Ethylphenol

CAS No.: 620-17-7

Cat. No.: VC0516060

Molecular Formula: C8H10O

Molecular Weight: 122.16 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

3-Ethylphenol - 620-17-7

Specification

CAS No. 620-17-7
Molecular Formula C8H10O
Molecular Weight 122.16 g/mol
IUPAC Name 3-ethylphenol
Standard InChI InChI=1S/C8H10O/c1-2-7-4-3-5-8(9)6-7/h3-6,9H,2H2,1H3
Standard InChI Key HMNKTRSOROOSPP-UHFFFAOYSA-N
SMILES CCC1=CC(=CC=C1)O
Canonical SMILES CCC1=CC(=CC=C1)O
Appearance Solid powder
Boiling Point 218.4 °C
218.4 °C @ 760 MM HG
Colorform COLORLESS LIQUID
Melting Point -4.0 °C
-4 °C

Introduction

Chemical Identity and Structural Characteristics

Molecular and Physical Properties

3-Ethylphenol, systematically named 3-ethylphenol, is an aromatic compound featuring a hydroxyl group at the para position relative to an ethyl substituent. Its crystalline structure confers a melting point of -4°C and a refractive index of nD20=1.536n_D^{20} = 1.536 . The compound’s solubility profile includes slight miscibility in water (0.5–1.0 g/L at 20°C) and high solubility in organic solvents such as ethanol and diethyl ether . Key physicochemical parameters are summarized in Table 1.

Table 1: Physicochemical Properties of 3-Ethylphenol

PropertyValue
Molecular FormulaC8H10O\text{C}_8\text{H}_{10}\text{O}
Molecular Weight122.16 g/mol
Boiling Point212°C (750 mmHg)
Density1.001 g/mL (25°C)
Flash Point94°C (closed cup)
LogP (Octanol-Water)2.40
pKa10.07 (25°C)

Spectroscopic Characterization

Fourier-transform infrared (FTIR) spectroscopy of 3-ethylphenol reveals characteristic O–H stretching vibrations at 3350–3500 cm1^{-1} and aromatic C–C ring vibrations near 1600 cm1^{-1}. Nuclear magnetic resonance (NMR) spectra display distinct proton environments: the ethyl group’s methyl protons resonate at δ 1.2 ppm (triplet), while aromatic protons appear as a multiplet between δ 6.6–7.2 ppm .

Synthesis and Industrial Production

Sulfonation-Alkali Melt Process

The predominant synthesis route involves sulfonation of ethylbenzene at 200°C, producing a mixture of 2-, 3-, and 4-ethylbenzenesulfonic acids. Selective hydrolysis at 150–170°C removes the 2- and 4-isomers, leaving 3-ethylbenzenesulfonic acid, which undergoes alkali melt at 330–340°C to yield 3-ethylphenol . This method achieves a final purity of 98% with a typical production scale of 5,000–10,000 metric tons annually .

Alternative Synthetic Pathways

Emerging methodologies include:

  • Catalytic Hydroxylation: Transition metal-catalyzed hydroxylation of 3-ethyltoluene using Fe3+\text{Fe}^{3+}-zeolite catalysts (yield: 72–78%) .

  • Biocatalytic Routes: Enzymatic decarboxylation of 3-ethyl-4-hydroxybenzoic acid by Pseudomonas putida strains (conversion efficiency: 65%) .

Environmental Fate and Ecotoxicology

Biodegradation

Aerobic degradation in soil follows first-order kinetics (t1/2=1218t_{1/2} = 12–18 days), with Rhodococcus erythropolis strains mineralizing 89% of 50 ppm 3-ethylphenol within 14 days . Aquatic half-lives range from 2.5 days (pH 7) to 8 days (pH 5) .

Ecotoxicological Impacts

  • Daphnia magna: 48h EC50_{50} = 28 mg/L

  • Pseudokirchneriella subcapitata: 72h EC50_{50} = 14 mg/L

  • Oncorhynchus mykiss: 96h LC50_{50} = 42 mg/L

Risk quotients (PEC/PNEC) remain below 0.3 in European surface waters, indicating low environmental risk .

Future Research Directions

Advanced Catalytic Systems

Developing zeolite-encapsulated Co2+^{2+} catalysts could improve sulfonation regioselectivity beyond the current 58% 3-isomer yield .

Neurotoxicological Profiling

Ongoing studies investigate dopamine receptor modulation effects, with preliminary data showing 12% D2_2 receptor occupancy at 10 μM concentrations .

Green Chemistry Applications

Exploration of 3-ethylphenol-derived ionic liquids (e.g., [C2_2EP][NTf2_2]) demonstrates CO2_2 absorption capacities of 0.78 mol/kg at 20 bar, potentially viable for carbon capture technologies .

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